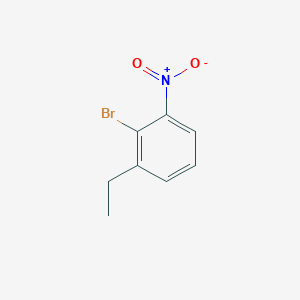

2-Bromo-1-ethyl-3-nitrobenzene

Description

Contextual Significance of Polysubstituted Benzenes in Advanced Organic Chemistry Research

Polysubstituted benzenes are fundamental structures in organic chemistry, forming the core of many natural products, pharmaceuticals, agrochemicals, and functional materials. rsc.org The specific arrangement and nature of the substituents on the benzene (B151609) ring dictate the molecule's physical, chemical, and biological properties. rsc.org Consequently, the development of synthetic methodologies to create polysubstituted benzenes with precise substitution patterns is a major focus of contemporary organic synthesis research. rsc.orgfiveable.me

These compounds are crucial as they act as versatile building blocks for more complex molecular architectures. rsc.org Research in this area often involves strategies like electrophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and direct C-H functionalization to introduce various functional groups onto the benzene core. rsc.orgrsc.org The ability to selectively synthesize a specific isomer from a pool of potential products is a significant challenge that drives innovation in catalysis and synthetic route design. organic-chemistry.orgresearchgate.netresearchgate.net The development of organocatalytic methods, for example, has emerged as a powerful strategy for constructing diverse arene architectures under mild conditions with high selectivity. rsc.orgthieme-connect.com

Overview of Regioisomeric Halogenated Nitroethylbenzenes: A Focus on Research Challenges and Opportunities

Halogenated nitroaromatic compounds are important intermediates in the fine chemical industry, particularly for the synthesis of pigments, pharmaceuticals, and pesticides. researchgate.net The synthesis of specific regioisomers of halogenated nitroethylbenzenes presents considerable challenges. The primary difficulty lies in controlling the regioselectivity of the substitution reactions on the benzene ring. The directing effects of the existing substituents (ethyl, nitro, and halogen groups) can lead to the formation of a mixture of isomers, which are often difficult to separate due to their similar physical properties.

For instance, the hydrogenation of halogenated nitroaromatics to produce halogenated anilines is a critical industrial process, but it is often complicated by the undesired side reaction of dehalogenation. researchgate.net Achieving high selectivity for the desired product remains a significant challenge, especially for bromo and iodo-substituted compounds. researchgate.net

Research opportunities in this area include the development of novel catalytic systems that can achieve high regioselectivity in the synthesis of these compounds. organic-chemistry.orgresearchgate.netnih.gov This includes exploring transition-metal catalysis, organocatalysis, and biocatalysis to control the position of functional group introduction. rsc.orgthieme-connect.com Furthermore, advancements in continuous flow reactor technology may offer better control over reaction conditions, potentially minimizing side reactions and improving the yield of the desired regioisomer. researchgate.net The synthesis of specific isomers like 2-Bromo-1-ethyl-4-nitrobenzene has been documented, highlighting the ongoing efforts to access these targeted molecules. chemicalbook.com

Nomenclature and Structural Basis of 2-Bromo-1-ethyl-3-nitrobenzene within Substituted Aromatic Systems

The name "this compound" is derived following the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). youtube.comdoubtnut.com According to these rules, the substituents on the benzene ring are listed alphabetically (Bromo, ethyl, nitro), and their positions are indicated by the lowest possible numbering sequence. doubtnut.comlibretexts.org In this case, the numbering starts from the carbon atom bearing the ethyl group, proceeding in the direction that gives the bromo and nitro groups the lowest possible locants (2 and 3, respectively). libretexts.orgualberta.ca

Below is a data table summarizing key identifiers and computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 59255-96-8 | nih.gov |

| Molecular Formula | C8H8BrNO2 | nih.gov |

| Molecular Weight | 230.06 g/mol | nih.gov |

| Canonical SMILES | CCC1=C(C(=CC=C1)N+[O-])Br | nih.gov |

| InChI Key | IPETVEOHJXQCIK-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-ethyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-6-4-3-5-7(8(6)9)10(11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPETVEOHJXQCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 Ethyl 3 Nitrobenzene and Its Analogues

Retrosynthetic Analysis and Strategic Design for Multifunctionalized Arenes

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 2-bromo-1-ethyl-3-nitrobenzene, the primary challenge is the installation of three substituents—ethyl, bromo, and nitro—in a specific 1,2,3-relationship. The order in which these groups are introduced onto the benzene (B151609) ring is critical to achieving the desired isomer.

A plausible retrosynthetic pathway begins by considering the final substitution reaction. Given the directing effects of the substituents, the most logical final step is the bromination of 1-ethyl-3-nitrobenzene. In this precursor, the ethyl group is an ortho,para-director, while the nitro group is a meta-director. The activating nature of the ethyl group would preferentially direct the incoming bromine electrophile to the ortho position (C2), which is vacant and activated, leading to the target molecule.

The precursor, 1-ethyl-3-nitrobenzene, can be envisioned as arising from the ethylation of nitrobenzene. However, Friedel-Crafts alkylation is notoriously ineffective on strongly deactivated rings such as nitrobenzene. quora.comstackexchange.comlibretexts.org A more viable approach involves an initial Friedel-Crafts acylation to form 3-nitroacetophenone, followed by a reduction of the ketone to the ethyl group. This sequence circumvents the limitations of direct alkylation. The synthesis of nitrobenzene itself is a straightforward nitration of benzene.

This leads to the following proposed synthetic sequence:

Nitration of benzene to form nitrobenzene.

Friedel-Crafts Acylation of nitrobenzene to yield 3-nitroacetophenone.

Reduction of the acyl group to an ethyl group, forming 1-ethyl-3-nitrobenzene.

Bromination of 1-ethyl-3-nitrobenzene to produce the final product, this compound.

The outcome of electrophilic aromatic substitution (EAS) reactions is dictated by the electronic properties of the substituents already present on the benzene ring. wikipedia.org These groups can be classified as activating or deactivating, and as ortho,para-directing or meta-directing. pressbooks.publumenlearning.com

Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is an electron-donating group (EDG) through an inductive effect. It activates the benzene ring, making it more reactive toward electrophiles than benzene itself. quora.com It is an ortho,para-director . youtube.com

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG) due to both strong inductive and resonance effects. It strongly deactivates the ring, making it much less reactive in EAS reactions. libretexts.org The nitro group is a strong meta-director . chemguide.co.uk

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

| Ethyl (-CH₂CH₃) | Electron Donating (Inductive) | Activating | Ortho, Para |

| Bromo (-Br) | Electron Withdrawing (Inductive), Electron Donating (Resonance) | Deactivating (Weak) | Ortho, Para |

| Nitro (-NO₂) | Electron Withdrawing (Inductive & Resonance) | Deactivating (Strong) | Meta |

This table summarizes the directing and reactivity effects of the substituents involved in the synthesis of this compound.

Regioselectivity refers to the preference for one direction of chemical bond making or breaking over other possible directions. chemistrytalk.org In the context of synthesizing polysubstituted arenes, controlling regioselectivity means ensuring that substituents are added at the correct positions on the ring. rsc.org

The proposed synthesis of this compound exemplifies the strategic control of regioselectivity:

Nitration of Benzene: The first step yields nitrobenzene. As there are no pre-existing substituents, regioselectivity is not a concern.

Acylation of Nitrobenzene: The nitro group is a meta-director. Therefore, the incoming acetyl group in the Friedel-Crafts acylation is directed to the meta position, yielding 3-nitroacetophenone.

Reduction: This step modifies a substituent without affecting its position on the ring.

Bromination of 1-ethyl-3-nitrobenzene: This is the key regioselective step. The ring has two directing groups: the ortho,para-directing ethyl group and the meta-directing nitro group. The positions ortho to the ethyl group are C2 and C6. The positions para is C4. The positions meta to the nitro group are C1 and C5. The activating ortho,para-director (ethyl group) typically controls the position of the incoming electrophile. It strongly activates the C2, C4, and C6 positions. The nitro group deactivates all positions, but particularly the ortho and para positions relative to itself (C2, C4). The combined effect is strong activation at the C2 position, which is ortho to the ethyl group and not strongly deactivated by the nitro group, leading to the desired this compound product.

Classical and Modern Approaches to Aromatic Halogenation and Nitration

The introduction of bromo and nitro groups onto an aromatic ring are classic examples of electrophilic aromatic substitution.

Aromatic bromination involves the substitution of a hydrogen atom on the benzene ring with a bromine atom. The reaction typically requires a Lewis acid catalyst to polarize the bromine molecule, making it a more potent electrophile. chegg.com

Common protocols for electrophilic bromination include:

Reagents: Molecular bromine (Br₂) is the standard brominating agent.

Catalysts: A Lewis acid such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is typically used. FeBr₃ is often generated in situ from iron filings and bromine.

Mechanism: The Lewis acid coordinates with a bromine molecule, creating a highly electrophilic bromine species. The π-electrons of the aromatic ring attack this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the bromine, restoring aromaticity and yielding the brominated product. wikipedia.org

| Reaction | Reagents | Catalyst | Typical Conditions |

| Aromatic Bromination | Br₂ | FeBr₃ or AlCl₃ | Room temperature or gentle heating in a non-polar solvent |

This table outlines typical conditions for electrophilic aromatic bromination.

Aromatic nitration is the process of introducing a nitro group (-NO₂) onto a benzene ring. This reaction is of fundamental importance in organic synthesis.

Reagents: The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.ukmasterorganicchemistry.com

Mechanism: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The benzene ring attacks the nitronium ion in the rate-determining step to form the arenium ion intermediate. Deprotonation restores aromaticity and gives the nitro-substituted product.

Condition Optimization: The temperature of the reaction is a critical parameter. For the nitration of benzene, the temperature is typically kept below 50-55°C to minimize the formation of dinitrated products. chemguide.co.uklibretexts.org When nitrating an already substituted ring, the temperature may need to be adjusted based on whether the substituent is activating or deactivating. For example, the nitration of the activated ethylbenzene can proceed under milder conditions than the nitration of benzene. libretexts.orgresearchgate.net

Alkylation Strategies for the Introduction of the Ethyl Moiety

The Friedel-Crafts reaction is the primary method for attaching alkyl groups to an aromatic ring. wikipedia.org

Friedel-Crafts Alkylation: This reaction involves treating an aromatic compound with an alkyl halide (e.g., ethyl chloride) in the presence of a strong Lewis acid catalyst like AlCl₃. The Lewis acid helps generate a carbocation electrophile, which is then attacked by the aromatic ring.

However, Friedel-Crafts alkylation has several significant limitations:

Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to a mixture of products. This is not an issue for introducing an ethyl group.

Polyalkylation: The product of the reaction, an alkylbenzene, is more reactive than the starting material because the alkyl group is activating. This can lead to the addition of multiple alkyl groups.

Substrate Limitation: The reaction fails on aromatic rings bearing strongly deactivating groups, such as the nitro group. libretexts.orgchegg.com This is the primary reason why the direct ethylation of nitrobenzene is not a viable synthetic route.

Friedel-Crafts Acylation Followed by Reduction: To overcome the limitations of direct alkylation, a two-step acylation-reduction sequence is often employed.

Acylation: An acyl group (R-C=O) is introduced using an acyl chloride or acid anhydride with a Lewis acid catalyst. The product is a ketone. A key advantage is that the acyl group is deactivating, which prevents polyacylation.

Reduction: The ketone can then be reduced to an alkyl group. Common methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This two-step process allows for the introduction of straight-chain alkyl groups onto both activated and moderately deactivated rings without rearrangement or polyalkylation.

Friedel-Crafts Alkylation and its Regiochemical Considerations

The Friedel-Crafts reaction is a fundamental method for forming carbon-carbon bonds to an aromatic ring. wikipedia.orgmasterorganicchemistry.com Friedel-Crafts alkylation, specifically, introduces an alkyl group using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgyoutube.com

In the context of synthesizing this compound, one might consider ethylating a pre-substituted benzene ring. However, the reaction is subject to significant limitations based on the substituents already present. libretexts.org

Deactivating Groups: The Friedel-Crafts reaction fails when the aromatic ring is substituted with strongly deactivating groups, such as a nitro group (-NO₂). libretexts.orglibretexts.orglibretexts.org The nitro group withdraws electron density from the ring, making it too unreactive to be attacked by the carbocation electrophile. libretexts.org Therefore, attempting to ethylate 1-bromo-3-nitrobenzene or any nitro-containing precursor via Friedel-Crafts alkylation is generally not a viable synthetic route.

Regiochemical Control: If one were to attempt the ethylation of a less deactivated ring, such as bromobenzene, the regiochemical outcome is dictated by the directing effect of the bromine atom. Halogens are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. docsity.comlibretexts.org This would result in a mixture of 1-bromo-2-ethylbenzene and 1-bromo-4-ethylbenzene, not the required 1,2,3-substitution pattern.

Furthermore, Friedel-Crafts alkylation is prone to issues such as polyalkylation, where the product, now containing an activating alkyl group, is more reactive than the starting material and undergoes further alkylation. libretexts.orglibretexts.org Carbocation rearrangements can also occur with alkyl chains longer than two carbons, although this is not a concern when introducing an ethyl group. libretexts.org

| Substituent Group | Classification | Directing Effect | Impact on Friedel-Crafts Alkylation |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta-director | Inhibits the reaction. libretexts.org |

| -Br (Bromo) | Weakly Deactivating | Ortho-, Para-director | Allows reaction, directs to o/p positions. |

| -C₂H₅ (Ethyl) | Activating | Ortho-, Para-director | Promotes the reaction, can lead to polyalkylation. libretexts.org |

| -C(O)R (Acyl) | Deactivating | Meta-director | Inhibits further acylation, preventing poly-substitution. |

Alternative Routes for Ethyl Group Installation on Aromatic Rings

Given the limitations of Friedel-Crafts alkylation, a more reliable and widely used method for introducing a primary alkyl group like ethyl is through a two-step Friedel-Crafts acylation followed by reduction. libretexts.org

Friedel-Crafts Acylation: This reaction involves treating the aromatic ring with an acyl halide (e.g., acetyl chloride, CH₃COCl) or acid anhydride and a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com This forms a ketone (an acylbenzene). A key advantage of this method is that the product, an acylbenzene, is deactivated due to the electron-withdrawing nature of the acyl group. libretexts.org This deactivation prevents the poly-substitution that plagues Friedel-Crafts alkylation.

Reduction of the Acyl Group: The ketone formed in the acylation step can then be reduced to an alkyl group. Common methods for this reduction include:

Clemmensen Reduction: This method uses a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid.

Wolff-Kishner Reduction: This involves heating the ketone with hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH).

This acylation-reduction sequence provides a controlled way to introduce the ethyl group, overcoming the primary drawbacks of the direct alkylation method. libretexts.org

Synthesis of Specific Bromo-Ethyl-Nitrobenzene Derivatives and Related Precursors

The synthesis of a trisubstituted benzene like this compound requires a logical, stepwise approach where the directing effects of the substituents guide the reaction sequence. The order of the reactions is paramount to obtaining the correct isomer. fiveable.melumenlearning.com

Stepwise Functionalization Pathways for Aryl Bromides and Nitro compounds

A successful synthesis plan involves introducing the groups in an order that leverages their directing effects to place the next substituent in the desired position. youtube.com Because direct synthesis routes for this compound are not prominently documented, analyzing the synthesis of its isomers provides insight into the controlling principles.

Analysis of Isomer Synthesis:

Synthesis of 2-Bromo-1-ethyl-4-nitrobenzene: A documented route to this isomer begins with 1-ethyl-4-nitrobenzene. chemicalbook.com

Nitration of Ethylbenzene: Ethylbenzene is first nitrated using a mixture of nitric acid and sulfuric acid. The ethyl group is an ortho-, para-director, leading to a mixture of 1-ethyl-2-nitrobenzene and 1-ethyl-4-nitrobenzene, which must be separated.

Bromination of 1-ethyl-4-nitrobenzene: The para-isomer is then treated with bromine and a catalyst. chemicalbook.com In this molecule, the ethyl group directs an incoming electrophile to the ortho position (position 2), and the nitro group directs to the meta position (also position 2). Since both groups direct the bromine to the same carbon, the reaction regioselectively yields 2-bromo-1-ethyl-4-nitrobenzene. chemicalbook.com

Synthesis of 4-Bromo-1-ethyl-2-nitrobenzene: This isomer is prepared starting from 2-ethylnitrobenzene (the ortho-isomer from the initial nitration of ethylbenzene). chemicalbook.com

Bromination of 2-Ethylnitrobenzene: The starting material is brominated, often using N-Bromosuccinimide (NBS). chemicalbook.com The ethyl group directs to its para position (position 5), while the nitro group directs to its meta position (also position 5). This alignment of directing effects leads to the formation of 2-ethyl-5-bromonitrobenzene, which is also named 4-bromo-1-ethyl-2-nitrobenzene. chemicalbook.com

Proposed Pathway for this compound: Achieving the 1,2,3-substitution pattern of the target compound is synthetically challenging due to the ortho-, para-directing nature of the ethyl and bromo groups and the meta-directing nature of the nitro group. A plausible, albeit complex, strategy might involve:

Acylation of Bromobenzene: Start with bromobenzene and perform a Friedel-Crafts acylation with acetyl chloride to produce a mixture of 2-bromoacetophenone and 4-bromoacetophenone.

Separation and Nitration: Isolate the 2-bromoacetophenone. The bromo group directs ortho/para (positions 4, 6) and the deactivating acetyl group directs meta (positions 3, 5). The directing effects are conflicting. Nitration would likely produce a mixture of isomers, including the desired 2-bromo-3-nitroacetophenone, which would require careful separation.

Reduction: The final step would be the reduction of the ketone functionality to an ethyl group using a method like the Clemmensen or Wolff-Kishner reduction.

This hypothetical pathway highlights the challenges of controlling regiochemistry when substituent directing effects are not aligned.

| Target Isomer | Starting Material | Reaction Sequence | Key Regiochemical Control |

|---|---|---|---|

| 2-Bromo-1-ethyl-4-nitrobenzene | Ethylbenzene | 1. Nitration (HNO₃, H₂SO₄) 2. Separation of isomers 3. Bromination of 1-ethyl-4-nitrobenzene chemicalbook.com | Ethyl (o,p-director) and Nitro (m-director) both direct bromine to position 2. chemicalbook.com |

| 4-Bromo-1-ethyl-2-nitrobenzene | Ethylbenzene | 1. Nitration (HNO₃, H₂SO₄) 2. Separation of isomers 3. Bromination of 1-ethyl-2-nitrobenzene chemicalbook.com | Ethyl (o,p-director) and Nitro (m-director) both direct bromine to position 5 (relative to nitro). chemicalbook.com |

Considerations for Yield Optimization and Purity in Multi-Step Synthesis

Key Optimization Strategies:

Control of Reaction Conditions: Temperature, reaction time, and catalyst concentration must be carefully controlled. For instance, in nitration reactions, controlling the temperature is crucial to prevent over-nitration (dinitration) and other side reactions.

Purification of Intermediates: It is essential to purify the product of each step before proceeding to the next. Impurities from one step can interfere with subsequent reactions, leading to unwanted side products and lower yields. Common purification techniques include:

Recrystallization for solid products.

Distillation for liquid products.

Column chromatography for separating mixtures of isomers or removing impurities.

Choice of Reagents: The choice of reagent can significantly impact yield and selectivity. For example, using N-Bromosuccinimide (NBS) for bromination can sometimes offer milder conditions and higher selectivity compared to using liquid bromine (Br₂). chemicalbook.com

Minimizing Isomer Formation: When a reaction produces a mixture of isomers (e.g., ortho and para products), the subsequent separation step can lead to significant loss of material. Synthetic routes should be designed to be as regioselective as possible. This involves choosing an order of reactions where the directing effects of the substituents reinforce each other to favor a single product. fiveable.me

| Reaction Step | Reagents and Conditions | Product | Reported Yield |

|---|---|---|---|

| Bromination of 2-ethylnitrobenzene | N-Bromosuccinimide, Dichloromethane, Reflux for 2 hours | 2-ethyl-5-bromonitrobenzene | 90% chemicalbook.com |

| Bromination of 1-ethyl-4-nitrobenzene | Bromine, Silver Sulfate, H₂SO₄, Water, Ambient Temperature for 4 hours | 2-bromo-1-ethyl-4-nitrobenzene | 98% chemicalbook.com |

| Nitration of 3-Bromoacetophenone | KNO₃, conc. H₂SO₄, CH₂Cl₂, 0°C to RT for 4 hours | 1-(5-Bromo-2-nitrophenyl)ethan-1-one | 64% acs.org |

Reactivity and Mechanistic Studies of 2 Bromo 1 Ethyl 3 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and position of substitution are significantly influenced by the nature of the substituents already present on the aromatic ring.

The benzene ring in 2-bromo-1-ethyl-3-nitrobenzene is trisubstituted, with each group exerting its own electronic effect. The ethyl group (-CH₂CH₃) is an activating group, donating electron density to the ring through an inductive effect, thereby making the ring more nucleophilic and more reactive towards electrophiles than benzene itself.

Conversely, the bromine atom (-Br) and the nitro group (-NO₂) are deactivating groups. Halogens like bromine are moderately deactivating due to their electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. The nitro group is a strongly deactivating group due to its powerful electron-withdrawing inductive and resonance effects.

Table 1: Classification of Substituents on this compound

| Substituent | Effect on EAS Reactivity | Directing Effect |

| -CH₂CH₃ (Ethyl) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene is determined by the directing effects of the substituents. Activating groups and halogens are typically ortho, para-directors, while most deactivating groups are meta-directors. libretexts.org

In this compound, the ethyl group and the bromine atom are ortho, para-directors, while the nitro group is a meta-director. The positions for potential electrophilic attack are C4, C5, and C6.

The ethyl group (at C1) directs incoming electrophiles to the ortho (C2 and C6) and para (C4) positions. The C2 position is already substituted.

The bromo group (at C2) directs to the ortho (C1 and C3) and para (C5) positions. The C1 and C3 positions are already substituted.

The nitro group (at C3) directs to the meta (C1 and C5) positions. The C1 position is already substituted.

When multiple substituents are present, the directing effect of the most strongly activating group generally predominates. masterorganicchemistry.com However, in this case, the powerful deactivating nature of the nitro group and the steric hindrance from the existing substituents play a crucial role.

Considering the directing effects:

The ethyl group directs towards C4 (para) and C6 (ortho).

The bromo group directs towards C5 (para).

The nitro group directs towards C5 (meta).

The directing effects of the bromo and nitro groups reinforce each other, strongly favoring substitution at the C5 position . The ethyl group also directs to the C4 and C6 positions. Steric hindrance from the adjacent ethyl and bromo groups might disfavor substitution at the C6 position. Therefore, the most likely positions for electrophilic attack are C4 and C5, with C5 being particularly favored due to the concordant directing effects of the bromo and nitro groups.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Aryl halides that are activated by strongly electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The presence of a strong electron-withdrawing group, such as a nitro group, is crucial for the SNAr mechanism. The nitro group stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the leaving group. stackexchange.com

In this compound, the nitro group is positioned ortho to the bromine atom. This arrangement strongly activates the carbon atom bearing the bromine for nucleophilic attack. The attack of a nucleophile at this position generates a Meisenheimer complex, where the negative charge can be delocalized onto the nitro group, thus stabilizing the intermediate and facilitating the reaction.

The nature of the leaving group is also an important factor in SNAr reactions. Generally, the rate of reaction increases with the electronegativity of the halogen, which is the reverse of the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more polarized carbon-halogen bond.

While fluoride (B91410) is often the best leaving group in SNAr reactions, bromide is still a viable leaving group, especially with strong activation from an ortho or para nitro group. The reactivity of the nucleophile also plays a significant role. Strong nucleophiles, such as alkoxides, amines, and thiolates, are typically required for SNAr reactions to proceed at a reasonable rate.

For this compound, reactions with strong nucleophiles like sodium methoxide (B1231860) or ammonia (B1221849) would be expected to yield the corresponding substitution products, 1-ethyl-2-methoxy-3-nitrobenzene and 2-ethyl-6-nitroaniline, respectively.

Functional Group Transformations and Derivatization Reactions

The substituents on the this compound ring can be chemically modified to synthesize a variety of derivatives.

The most common transformation for nitroaromatic compounds is the reduction of the nitro group to an amino group (-NH₂). This can be achieved using various reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation. The resulting 2-bromo-3-ethylaniline is a versatile intermediate for the synthesis of other compounds, for instance, through diazotization followed by Sandmeyer reactions.

The bromo substituent can participate in cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, allowing for the formation of new carbon-carbon bonds at this position. These reactions provide a powerful tool for the synthesis of more complex molecular architectures.

The ethyl group is generally less reactive. However, under certain conditions, benzylic halogenation can occur at the carbon atom adjacent to the aromatic ring.

Table 2: Potential Functional Group Transformations of this compound

| Functional Group | Reagents and Conditions | Product |

| Nitro (-NO₂) | Sn/HCl or Fe/HCl or H₂, Pd/C | Amino (-NH₂) |

| Bromo (-Br) | Pd(PPh₃)₄, R-B(OH)₂, base (Suzuki coupling) | Aryl/Alkyl substituted |

Reduction of the Nitro Group to Amine Functionality

The transformation of the nitro group in this compound into an amine functionality is a pivotal reaction, yielding 2-bromo-1-ethyl-3-aminobenzene, a versatile intermediate in organic synthesis. The primary challenge in this conversion lies in the chemoselective reduction of the nitro group while preserving the aryl bromide moiety, which is susceptible to hydrodehalogenation under certain reductive conditions. A variety of methods have been developed for the reduction of nitroarenes, with the choice of reagent and conditions being critical to achieve the desired selectivity. masterorganicchemistry.com

Catalytic hydrogenation is a common and effective method for the reduction of nitro groups. However, the use of catalysts like palladium on carbon (Pd/C) with molecular hydrogen (H₂) can sometimes lead to the undesired removal of the bromine atom. chadsprep.com To circumvent this, transfer hydrogenation methods are often employed. A highly effective and selective method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. masterorganicchemistry.comlasalle.edu This system allows for the rapid and clean reduction of a wide array of halogenated nitroarenes to their corresponding anilines in good yields. masterorganicchemistry.comlasalle.edu The reaction is typically carried out in a protic solvent such as methanol (B129727) at elevated temperatures. masterorganicchemistry.com The key advantage of this method is its high chemoselectivity, which can be controlled by adjusting the reaction conditions. masterorganicchemistry.com

Another set of reagents that have proven useful for the selective reduction of nitro groups in the presence of halogens includes metal-based systems in acidic media. For instance, iron (Fe) powder in the presence of an acid like acetic acid or hydrochloric acid provides a mild and effective means to reduce nitro groups without affecting aryl halides. chadsprep.com Similarly, tin(II) chloride (SnCl₂) is a classic and reliable reagent for this transformation, offering good selectivity under mild conditions. chadsprep.comyoutube.com The use of zinc (Zn) in acidic conditions also presents a viable option for this reduction. chadsprep.com

These methods offer a range of options for the synthesis of 2-bromo-1-ethyl-3-aminobenzene, allowing chemists to choose the most suitable conditions based on substrate compatibility and desired outcome.

Table 1: Comparison of Reagents for the Selective Reduction of a Nitro Group in the Presence of an Aryl Bromide

| Reagent System | Typical Conditions | Selectivity for Nitro Group | Potential for Dehalogenation |

| H₂/Pd/C | Hydrogen gas, Pd/C catalyst | High | Can occur |

| N₂H₄·H₂O/Pd/C | Hydrazine hydrate, Pd/C catalyst, Methanol, 80°C | High | Minimal |

| Fe/Acid | Iron powder, Acetic acid or HCl | High | Low |

| SnCl₂ | Tin(II) chloride, Acidic medium | High | Low |

| Zn/Acid | Zinc powder, Acetic acid | High | Low |

Cross-Coupling Reactions Involving the Aryl Bromide Moiety (e.g., Suzuki-Miyaura, Stille)

The aryl bromide moiety in this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound (typically a boronic acid or boronic ester) with an organohalide. youtube.combrainly.in In the context of this compound, this reaction would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 2-position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. youtube.com The reaction is typically carried out in the presence of a base, which plays a crucial role in the transmetalation step. brainly.in The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and functional group tolerance. nih.gov For substrates with an unprotected ortho-aniline group, specific catalyst systems like CataXCium A Pd G3 have been shown to be effective. libretexts.org

The Stille coupling is another powerful cross-coupling reaction that involves the reaction of an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. lasalle.eduresearchgate.net This reaction offers a broad substrate scope and is tolerant of a wide array of functional groups. quora.com For this compound, a Stille coupling could be employed to introduce various organic fragments. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net A key advantage of organostannanes is their stability to air and moisture. researchgate.net However, the toxicity of tin compounds is a significant drawback. lasalle.edu

Other notable cross-coupling reactions applicable to the aryl bromide of this compound include the Heck reaction (coupling with an alkene), chadsprep.comnih.gov the Sonogashira coupling (coupling with a terminal alkyne), youtube.comlibretexts.org and the Buchwald-Hartwig amination (formation of a carbon-nitrogen bond). masterorganicchemistry.com Each of these reactions provides a unique pathway to further functionalize the molecule, highlighting the synthetic utility of the aryl bromide moiety.

Table 2: Overview of Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Key Features |

| Suzuki-Miyaura | Organoboron compound | C-C | Mild conditions, low toxicity of boron reagents. brainly.in |

| Stille | Organotin compound | C-C | Broad scope, stable reagents, but toxic. lasalle.eduresearchgate.net |

| Heck | Alkene | C-C (vinyl) | Forms substituted alkenes. nih.gov |

| Sonogashira | Terminal alkyne | C-C (alkynyl) | Forms arylalkynes. libretexts.org |

| Buchwald-Hartwig | Amine | C-N | Forms arylamines. masterorganicchemistry.com |

Side-Chain Modifications and Benzylic Functionalization of the Ethyl Group

The ethyl group of this compound is not merely a passive substituent; its benzylic position is activated and susceptible to a variety of chemical transformations. The carbon atom directly attached to the benzene ring is known as the benzylic carbon, and the C-H bonds at this position are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. youtube.com This enhanced reactivity allows for selective functionalization of the ethyl side-chain.

A prominent reaction is benzylic bromination , which can be achieved under free-radical conditions. masterorganicchemistry.comyoutube.com The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) is a standard method for selectively brominating the benzylic position of alkylbenzenes. chadsprep.comresearchgate.net This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. youtube.com This radical then reacts with a source of bromine to yield the benzylic bromide. For this compound, this would lead to the formation of 2-bromo-1-(1-bromoethyl)-3-nitrobenzene. This product is a valuable intermediate, as the newly introduced bromine atom can be readily displaced by various nucleophiles in Sₙ1 or Sₙ2 reactions or can undergo elimination to form a styrenic double bond.

Another significant transformation is the oxidation of the ethyl side-chain . Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic carbon. masterorganicchemistry.comlasalle.edu If there is at least one benzylic hydrogen present, the entire alkyl side-chain is typically oxidized to a carboxylic acid group. youtube.com In the case of this compound, this oxidation would yield 2-bromo-3-nitrobenzoic acid. This reaction is particularly useful for introducing a carboxylic acid functionality onto the aromatic ring. If the benzylic position is secondary, as in the ethyl group, oxidation can also potentially lead to a ketone under milder conditions. masterorganicchemistry.com

These side-chain modifications significantly expand the synthetic utility of this compound, providing pathways to a diverse range of derivatives with different functional groups on the side chain.

Table 3: Common Side-Chain Modifications of the Ethyl Group

| Reaction Type | Reagent(s) | Product Functional Group | Key Intermediate |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | Benzylic Bromide | Benzylic Radical |

| Side-Chain Oxidation | KMnO₄ or H₂CrO₄, heat | Carboxylic Acid | - |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, the exact structure of 2-Bromo-1-ethyl-3-nitrobenzene can be confirmed.

The substitution pattern on the benzene (B151609) ring creates a unique set of signals in both ¹H and ¹³C NMR spectra, allowing for unambiguous differentiation from its positional isomers.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the three aromatic protons. The ethyl group will present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling to each other. The aromatic region is predicted to display three signals corresponding to the protons at the C4, C5, and C6 positions. The electron-withdrawing effects of the nitro group and the bromine atom will deshield these protons, shifting them downfield. The proton at C4 (ortho to the nitro group) is expected to be the most deshielded, followed by the proton at C6 (ortho to the ethyl group). The coupling between these adjacent aromatic protons would result in complex splitting patterns, likely a triplet for H5 and two doublet of doublets for H4 and H6.

Carbon-13 (¹³C) NMR Spectroscopy: Due to the lack of symmetry, the proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carbons directly attached to the electron-withdrawing bromine (C2) and nitro (C3) groups are expected to be significantly shifted. The sp² hybridized aromatic carbons typically resonate between 110-150 ppm, while the sp³ hybridized carbons of the ethyl group will appear upfield. libretexts.orgdocbrown.info The carbonyl carbon of the nitro group is not directly observed, but its presence strongly influences the shifts of the aromatic carbons.

Predicted ¹H NMR Data for this compound This table contains predicted data based on spectroscopic principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂CH₃ | ~ 1.30 | Triplet (t) |

| -CH₂ CH₃ | ~ 2.85 | Quartet (q) |

| H5 | ~ 7.45 | Triplet (t) |

| H6 | ~ 7.60 | Doublet of Doublets (dd) |

| H4 | ~ 7.95 | Doublet of Doublets (dd) |

Predicted ¹³C NMR Data for this compound This table contains predicted data based on spectroscopic principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂C H₃ | ~ 15 |

| -C H₂CH₃ | ~ 26 |

| C2 (-Br) | ~ 122 |

| C5 | ~ 128 |

| C6 | ~ 133 |

| C4 | ~ 135 |

| C1 (-CH₂CH₃) | ~ 142 |

| C3 (-NO₂) | ~ 150 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Additionally, correlations between the adjacent aromatic protons (H4-H5, H5-H6) would definitively establish their sequence on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would allow for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking the ¹H signals of the CH₃, CH₂, C4-H, C5-H, and C6-H to their corresponding carbon resonances.

The methylene (-CH₂-) protons showing cross-peaks to the aromatic carbons C1, C2, and C6.

The aromatic proton H4 showing correlations to carbons C2, C3, and C5.

The aromatic proton H6 showing correlations to carbons C1, C2, and C4. These long-range correlations provide an unbreakable map of the molecular structure, confirming the 1-ethyl, 2-bromo, and 3-nitro substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its constituent parts. The most prominent features would arise from the nitro, ethyl, and substituted benzene moieties.

Nitro Group (NO₂): The nitro group is expected to produce two very strong and characteristic stretching bands in the IR spectrum: an asymmetric stretch (νas) typically found around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1345-1385 cm⁻¹.

Aromatic Ring (C=C and C-H): The C=C stretching vibrations of the benzene ring usually appear in the 1450-1600 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are often indicative of the substitution pattern, would appear in the 680-900 cm⁻¹ region.

Ethyl Group (C-H): The aliphatic C-H stretching vibrations of the ethyl group will produce bands just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ range.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to produce a band in the far-infrared region of the spectrum, typically between 500 and 680 cm⁻¹.

Predicted IR Absorption Bands for this compound This table contains predicted data based on spectroscopic principles.

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| 3030 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2975 | C-H Stretch | Ethyl Group |

| 1520 - 1560 | Asymmetric N-O Stretch | Nitro Group |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1345 - 1385 | Symmetric N-O Stretch | Nitro Group |

| 680 - 900 | C-H Out-of-plane Bend | Aromatic Ring |

| 500 - 680 | C-Br Stretch | Bromo Group |

While detailed conformational studies would require experimental data, vibrational spectroscopy can offer insights into the molecule's dynamics. The primary sources of conformational flexibility in this compound are the rotation of the ethyl group around the C1-C(ethyl) bond and the rotation of the nitro group around the C3-N bond. Steric hindrance between the bulky bromine atom at C2 and the adjacent ethyl and nitro groups at C1 and C3, respectively, likely restricts these rotations. This steric crowding may lead to a preferred, non-planar conformation for the nitro and ethyl groups relative to the benzene ring. In-depth analysis, often supported by computational modeling, could potentially identify specific low-frequency vibrational modes in the IR or Raman spectra that are sensitive to these rotational positions (rotamers).

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization.

For this compound (C₈H₈BrNO₂), the molecular weight is 230.06 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) would appear as a characteristic doublet of nearly equal intensity at m/z 229 and 231, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of the molecular ion is expected to proceed through several key pathways initiated by the loss of its substituents:

Loss of an ethyl group: A common fragmentation for ethylbenzenes is the benzylic cleavage to lose a methyl radical (•CH₃), followed by further rearrangements. However, the most significant fragmentation of the ethyl group is often the loss of the entire radical (•CH₂CH₃), leading to a fragment ion at [M-29]⁺. docbrown.info

Loss of the nitro group: Nitroaromatic compounds frequently fragment through the loss of the nitro group (•NO₂) or by losing oxygen atoms. The loss of •NO₂ would result in an ion at [M-46]⁺. miamioh.edu

Loss of Bromine: Cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br), resulting in an ion at [M-79]⁺ or [M-81]⁺.

The relative abundance of these fragment ions provides a fingerprint that aids in the structural confirmation of the molecule.

Predicted Mass Spectrometry Fragments for this compound This table contains predicted data based on spectroscopic principles.

| m/z Value | Predicted Fragment Ion | Identity of Lost Neutral Fragment |

| 229 / 231 | [C₈H₈BrNO₂]⁺ | (Molecular Ion) |

| 200 / 202 | [C₇H₅BrNO₂]⁺ | •CH₃ |

| 183 / 185 | [C₈H₈BrO]⁺ | •NO |

| 150 / 152 | [C₈H₈Br]⁺ | •NO₂ |

| 150 | [C₈H₈NO₂]⁺ | •Br |

| 122 | [C₇H₅NO₂]⁺ | •Br, •C₂H₅ |

Computational and Theoretical Investigations of 2 Bromo 1 Ethyl 3 Nitrobenzene

Prediction and Validation of Spectroscopic Parameters

UV-Visible Absorption Maxima and Electronic Transitions

The electronic absorption spectrum of 2-bromo-1-ethyl-3-nitrobenzene, as predicted by computational models and comparison with analogous substituted nitrobenzenes, is expected to exhibit characteristic absorption bands in the ultraviolet (UV) region. These absorptions are primarily attributed to π → π* and n → π* electronic transitions within the aromatic system, significantly influenced by the nitro (-NO2), bromo (-Br), and ethyl (-C2H5) substituents.

The nitro group, a strong chromophore, dominates the electronic spectrum. In nitrobenzene, a strong absorption band is typically observed around 250-280 nm, which is assigned to a π → π* transition involving charge transfer from the benzene (B151609) ring to the nitro group. A much weaker n → π* transition, localized on the nitro group, is often observed as a shoulder at longer wavelengths (around 330-350 nm).

The presence of the bromo and ethyl groups on the benzene ring in this compound is expected to cause shifts in these absorption maxima. The ethyl group, being a weak electron-donating group, is likely to cause a slight red shift (bathochromic shift) of the π → π* band. Conversely, the electron-withdrawing nature of the bromine atom, coupled with potential steric interactions, could lead to more complex spectral changes. Steric hindrance between the ethyl and nitro groups may force the nitro group out of the plane of the benzene ring, which would decrease the resonance interaction and result in a blue shift (hypsochromic shift) and a decrease in the intensity of the charge-transfer band.

A hypothetical UV-Visible absorption data table for this compound in a nonpolar solvent, based on theoretical calculations and known substituent effects, is presented below.

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Assignment |

|---|---|---|---|

| π → π | ~265 | ~8,000 | Charge transfer from benzene ring to nitro group |

| n → π | ~340 | ~150 | Localized on the nitro group |

Reaction Mechanism Modeling and Energetics

Computational modeling provides a powerful tool for investigating the mechanisms and energetics of reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method for these studies.

Transition State Characterization for Aromatic Substitution and Functional Group Transformations

For electrophilic aromatic substitution reactions, computational models can be used to locate and characterize the transition states for the attack of an electrophile at the different available positions on the benzene ring. ijrti.org The nitro group is a strong deactivating group and a meta-director. The ethyl group is a weak activating group and an ortho-, para-director. The bromo group is a deactivating group but also an ortho-, para-director. The interplay of these directing effects will determine the regioselectivity of the reaction.

Transition state geometries are characterized by having a single imaginary frequency in their vibrational analysis, which corresponds to the motion along the reaction coordinate. For functional group transformations, such as the reduction of the nitro group, transition states for each step of the reaction mechanism can be similarly modeled to understand the reaction pathway.

Reaction Pathway Energetics and Kinetic Feasibility Assessments

By calculating the energies of the reactants, transition states, intermediates, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies.

For instance, in a hypothetical electrophilic nitration reaction, the activation energies for the formation of the sigma complexes at the different ring positions can be calculated to predict the major product. researchgate.net Due to the strong deactivating effect of the nitro group, high activation energies are generally expected for electrophilic substitution reactions.

A hypothetical table of calculated activation energies for the nitration of this compound is presented below.

| Position of Electrophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Kinetic Product |

|---|---|---|

| C4 | ~25 | Minor |

| C5 | ~22 | Major |

| C6 | ~28 | Minor |

These calculations would suggest that the position meta to the nitro group and ortho to the ethyl group (C5) is the most kinetically favored site for electrophilic attack.

Non-Covalent Interactions and Crystal Lattice Simulations

The study of non-covalent interactions is crucial for understanding the crystal packing and solid-state properties of this compound.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Identification

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.goviucr.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

For this compound, the Hirshfeld surface analysis would likely reveal the presence of several types of intermolecular interactions, including:

Halogen bonding: Interactions between the bromine atom and electronegative atoms, such as the oxygen atoms of the nitro group on neighboring molecules (C-Br···O).

C-H···O hydrogen bonds: Interactions between the hydrogen atoms of the ethyl group or the aromatic ring and the oxygen atoms of the nitro group.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

| Intermolecular Contact | Percentage Contribution |

|---|---|

| H···H | ~40% |

| O···H/H···O | ~25% |

| Br···H/H···Br | ~15% |

| C···H/H···C | ~10% |

| Br···O/O···Br | ~5% |

| Other | ~5% |

Quantum Chemical Insights into Weak Interactions in Crystal Packing

Quantum chemical calculations can be employed to determine the energies of the various non-covalent interactions identified through Hirshfeld surface analysis. rsc.org Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into physically meaningful components, including electrostatic, exchange, induction, and dispersion terms.

These calculations would provide a deeper understanding of the nature and strength of the forces governing the crystal packing of this compound. For example, the dispersion energy component is expected to be significant in the π-π stacking interactions, while the electrostatic component would be dominant in the halogen and hydrogen bonds.

Advanced Synthetic Applications and Future Research Directions

2-Bromo-1-ethyl-3-nitrobenzene as a Strategic Building Block in Complex Organic Synthesis

The reactivity of the bromo and nitro groups, coupled with the presence of an ethyl substituent, allows for a range of chemical transformations, making this compound a valuable starting material for the synthesis of highly substituted molecules.

Precursor in the Synthesis of Polysubstituted Heterocyclic Compounds

The ortho relationship between the ethyl and nitro groups, and the adjacent bromo substituent, provides a unique platform for the synthesis of a variety of polysubstituted heterocyclic compounds. A key transformation is the selective reduction of the nitro group to an amine, which can then participate in intramolecular cyclization reactions.

Palladium-catalyzed C-H activation and intramolecular C-N bond formation are powerful tools for the synthesis of N-heterocycles. nih.gov For instance, the reduction of this compound to 2-bromo-3-ethylaniline, followed by a palladium-catalyzed intramolecular cyclization, could potentially yield substituted indoles. The specific substitution pattern may influence the regioselectivity of the cyclization.

Furthermore, the bromo group can be utilized in various cross-coupling reactions to introduce additional complexity before or after the formation of the heterocyclic ring. For example, a Suzuki coupling could introduce an aryl group, which could then participate in the cyclization process.

| Precursor | Reaction Conditions | Potential Heterocyclic Product |

| 2-Bromo-3-ethylaniline | Pd catalyst, base, heat | Substituted Indole |

| 2-Bromo-3-ethylaniline | Cu catalyst, base, heat | Substituted Benzothiazole (with a sulfur source) |

| 2-Bromo-3-ethylaniline | Various coupling partners and catalysts | Substituted Quinolines and other fused systems |

Utility in Catalyst Development and Ligand Synthesis

The development of novel catalysts and ligands with tailored steric and electronic properties is a cornerstone of modern chemical synthesis. The derivative of this compound, 2-bromo-3-ethylaniline, can serve as a precursor for the synthesis of unique ligands for transition metal catalysis.

For example, the aniline (B41778) derivative can be further functionalized to create bidentate or pincer-type ligands. The presence of the bulky ethyl group and the electronically influential bromo substituent can impart specific properties to the resulting metal complexes, potentially leading to enhanced catalytic activity or selectivity in various reactions. The synthesis of N-heterocyclic carbene (NHC) precursors is another promising application. researchgate.netchemrxiv.org

Explorations in Divergent and Convergent Synthetic Strategies for Derivatives

The differential reactivity of the functional groups in this compound allows for the development of both divergent and convergent synthetic strategies to access a library of novel substituted aromatic compounds.

Modular Synthesis of Novel Substituted Aromatic Compounds

A modular approach to the synthesis of polysubstituted aromatic compounds allows for the rapid generation of a diverse range of molecules from a common starting material. nih.gov this compound is an excellent candidate for such strategies.

The bromo group can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce a wide array of substituents. cnr.it Subsequently, the nitro group can be reduced to an amine and further derivatized, or it can be transformed into other functional groups. This sequential functionalization provides a high degree of modularity and control over the final structure of the product.

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki Coupling | Arylboronic acid | 2-Aryl-1-ethyl-3-nitrobenzene |

| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-1-ethyl-3-nitrobenzene |

| Buchwald-Hartwig Amination | Amine | 2-Amino-1-ethyl-3-nitrobenzene derivative |

Investigation of Stereochemical Control in Derivative Formation

Achieving stereochemical control in the synthesis of complex molecules is a significant challenge in organic chemistry. While this compound itself is achiral, its derivatives can possess chiral elements.

For instance, the introduction of bulky groups ortho to the ethyl group can lead to restricted rotation around the C-C single bond, resulting in atropisomerism. The synthesis of enantiomerically pure atropisomers is a topic of considerable research interest. Future studies could explore the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions involving derivatives of this compound. Additionally, asymmetric transformations of the ethyl group could introduce a stereocenter into the molecule.

Integration with Modern Synthetic Methodologies

The application of modern synthetic methodologies can often lead to improved efficiency, safety, and scalability of chemical processes. The synthesis and functionalization of this compound can benefit from the integration of such techniques.

Flow chemistry, for example, offers significant advantages for hazardous reactions such as nitration and the handling of potentially unstable intermediates. mdpi.comspringerprofessional.de The use of continuous-flow reactors can enhance heat and mass transfer, leading to better control over reaction conditions and improved safety profiles. acs.org The reduction of the nitro group, which is often highly exothermic, is another process that is well-suited for flow chemistry. uc.pt

Photoredox catalysis is a rapidly developing field that utilizes visible light to promote a wide range of chemical transformations under mild conditions. ethz.ch This methodology could potentially be applied to the functionalization of this compound, for example, in C-H activation or novel cross-coupling reactions, opening up new avenues for the synthesis of complex derivatives. mcgill.caresearchgate.net

Flow Chemistry and Microreactor Technology for Enhanced Reaction Control

The synthesis of halogenated nitroaromatics, such as this compound, often involves highly exothermic and rapid reactions, which can pose significant safety and selectivity challenges in traditional batch reactors. Flow chemistry, utilizing microreactor technology, has emerged as a powerful tool to mitigate these issues by offering superior control over reaction parameters. nih.gov

Microreactors are characterized by their small channel dimensions (typically in the sub-millimeter range), which lead to a high surface-area-to-volume ratio. google.com This intrinsic property allows for extremely efficient heat transfer, enabling precise temperature control and the rapid dissipation of heat generated during exothermic processes like nitration. google.com Consequently, the risk of thermal runaways is significantly minimized, allowing for reactions to be conducted safely under more aggressive conditions than are feasible in batch processing.

Furthermore, the enhanced mass transfer in microreactors facilitates rapid mixing of reactants, which can lead to improved reaction rates and higher selectivity. uc.pt In the context of synthesizing this compound, this could translate to a better-defined product profile with a reduction in unwanted isomers. The continuous nature of flow synthesis also allows for the safe handling of potentially hazardous reagents and the integration of multiple reaction and purification steps into a single, automated sequence. tue.nl While specific studies on the continuous flow synthesis of this compound are not extensively documented, the principles derived from the successful flow nitration of other aromatic compounds are directly applicable.

Table 1: Comparison of Batch vs. Flow Chemistry for Aromatic Nitration

| Feature | Batch Reactor | Microreactor (Flow Chemistry) |

| Heat Transfer | Limited, potential for hot spots | Excellent, rapid heat dissipation |

| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing |

| Safety | Higher risk of thermal runaway | Inherently safer due to small volumes |

| Selectivity | Can be lower due to poor control | Often higher due to precise control |

| Scalability | Complex, often requires re-optimization | Straightforward "scaling-out" by numbering up reactors |

| Process Control | Manual or semi-automated | Fully automated and integrated |

Green Chemistry Principles Applied to Halogenated Nitroaromatic Synthesis

The synthesis of halogenated nitroaromatics traditionally relies on methods that can be environmentally burdensome, often involving hazardous reagents, stoichiometric waste, and harsh reaction conditions. The application of green chemistry principles seeks to address these drawbacks by designing more sustainable and environmentally benign synthetic routes. jddhs.com

Key green chemistry principles relevant to the synthesis of compounds like this compound include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. jddhs.com This involves minimizing the formation of byproducts.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, or ideally, performing reactions in solvent-free conditions. jddhs.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. jddhs.com This is particularly relevant for halogenation and nitration steps. For instance, the development of solid acid catalysts for nitration can reduce the need for corrosive and difficult-to-recycle mixed acids.

Use of Renewable Feedstocks: While not always directly applicable to the synthesis of specific aromatic compounds, this principle encourages the exploration of bio-based starting materials. jddhs.com

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps to reduce the number of synthetic steps and the amount of waste generated. jddhs.com

Recent research has focused on developing eco-friendly brominating agents to replace liquid bromine, which is hazardous to handle. researchgate.netrsc.org Similarly, greener approaches to nitration aim to move away from the traditional mixed acid (sulfuric and nitric acid) process, which generates significant acidic waste.

Future Research Perspectives in Organohalogen Chemistry

The field of organohalogen chemistry is continually evolving, with a strong emphasis on developing more selective, efficient, and sustainable synthetic methodologies. Future research is poised to address existing challenges and open new avenues for the application of compounds like this compound.

Development of Novel Catalytic Systems for Selective Transformations

A significant area of future research lies in the development of advanced catalytic systems that can enable the selective functionalization of halogenated nitroaromatics. The presence of both a bromo and a nitro group on the benzene (B151609) ring of this compound offers multiple sites for chemical modification.

Cross-Coupling Reactions: There is a growing interest in using nitroarenes as electrophiles in cross-coupling reactions, which would allow for the direct replacement of the nitro group. acs.org The development of palladium-based catalysts with specialized ligands has shown promise in this area. acs.org Future work will likely focus on expanding the scope of these reactions and developing catalysts based on more abundant and less expensive metals. nih.gov Similarly, novel catalysts for the cross-coupling of the bromo-substituent, which are tolerant of the nitro group, will continue to be a key research direction. nih.govsemanticscholar.org

Selective Reductions: The selective reduction of the nitro group in the presence of a halogen is a crucial transformation. rsc.org While various methods exist, the development of highly selective and recyclable catalysts, such as those based on supported nanoparticles, remains an active area of research. frontiersin.orggoogle.com The ability to selectively reduce one functional group while leaving the other intact is essential for the further elaboration of the molecule.

Table 2: Potential Catalytic Transformations of this compound

| Transformation | Reagents/Catalyst | Potential Product |

| Denitrative Cross-Coupling | Arylboronic acid, Pd/ligand catalyst | 2-Bromo-1-ethyl-3-arylbenzene |

| Bromo Cross-Coupling | Various coupling partners, transition metal catalyst | 2-Aryl-1-ethyl-3-nitrobenzene |

| Selective Nitro Reduction | H₂, selective catalyst (e.g., Pt/C, V₂O₅/TiO₂) | 3-Amino-2-bromo-1-ethylbenzene |

| C-H Functionalization | Transition metal catalyst, directing group | Functionalized this compound |

Computational-Experimental Synergy in Predicting and Designing New Reactions

The synergy between computational chemistry and experimental work is becoming increasingly vital for the rational design of new synthetic methods in organohalogen chemistry. rsc.orgnih.gov Computational tools can provide deep insights into reaction mechanisms, predict the regioselectivity of reactions, and guide the design of new catalysts. nih.gov

Predicting Regioselectivity: For electrophilic aromatic substitution reactions, such as the nitration or halogenation steps in the synthesis of this compound, computational models can predict the most likely positions of substitution. nih.govrsc.orgrsc.org This predictive capability can save significant experimental time and resources by focusing efforts on the most promising reaction pathways. Methods like Density Functional Theory (DFT) are used to calculate the energies of reaction intermediates and transition states, providing a quantitative basis for predicting reaction outcomes. nih.gov

Catalyst Design: Computational modeling is instrumental in designing new catalysts with enhanced activity and selectivity. By simulating the interaction between a catalyst and a substrate at the molecular level, researchers can understand the key factors that govern catalytic performance and rationally modify the catalyst structure to improve its properties. laxai.com

Mechanism Elucidation: The combination of experimental data with computational analysis allows for a more complete understanding of complex reaction mechanisms. nih.gov This synergy is crucial for optimizing reaction conditions and for the development of entirely new transformations. As computational methods become more powerful and accessible, their role in guiding synthetic organic chemistry is expected to expand significantly.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Bromo-1-ethyl-3-nitrobenzene?

The synthesis typically involves sequential functionalization of a benzene ring. For bromination and nitration, reaction conditions such as the use of brominating agents (e.g., Br₂/FeBr₃) and nitrating mixtures (HNO₃/H₂SO₄) must be carefully controlled to avoid over-substitution. A multi-step approach may include ethylation via Friedel-Crafts alkylation, though steric hindrance from substituents can necessitate alternative strategies, such as using palladium-catalyzed cross-coupling for ethyl group introduction. Solvent selection (e.g., DMF or dichloromethane) and temperature control (60–80°C) are critical to achieving high yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the ethyl group’s protons appear as a triplet (~1.3 ppm) and quartet (~3.5 ppm), while aromatic protons show distinct splitting patterns due to nitro and bromine groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z ≈ 244 [M⁺]) and fragmentation patterns. Discrepancies between experimental and theoretical isotopic ratios (e.g., Br’s ¹:¹ ratio) should be analyzed for purity .

- IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and C-Br stretches (~560 cm⁻¹) are key markers .

Q. What safety protocols are critical when handling this compound?

Due to its brominated and nitroaromatic nature, use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to heat or reducing agents, as nitro groups can decompose exothermically. Store in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular structure determination?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides precise bond lengths and angles. For this compound, focus on the dihedral angle between nitro and ethyl groups to assess steric effects. Challenges include growing suitable crystals—slow evaporation from ethanol/acetone mixtures is recommended.

Q. How to address discrepancies in NMR data for isomers or byproducts?

Contradictions in splitting patterns or integration ratios may arise from regioisomers (e.g., bromine at position 2 vs. 4). Use 2D NMR (COSY, NOESY) to differentiate isomers. For example, NOE correlations between ethyl protons and adjacent aromatic protons can confirm substitution patterns .

Q. What experimental designs optimize reactivity studies in cross-coupling reactions?

Design kinetic studies using Suzuki-Miyaura coupling to evaluate the bromine’s leaving group efficiency. Variables include catalyst (Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/water). Monitor reaction progress via GC-MS or TLC. Competitive experiments with para-substituted analogs can reveal steric/electronic effects .

Q. How to analyze thermal stability and decomposition pathways?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. For nitroaromatics, exothermic peaks above 200°C suggest nitro group instability. Pair with gas chromatography-mass spectrometry (GC-MS) to identify decomposition byproducts (e.g., NO₂, Br₂) .

Methodological Notes

- Contradiction Analysis : If synthetic yields vary between batches, compare reaction conditions (e.g., moisture levels, catalyst purity) using design-of-experiments (DoE) frameworks .

- Purification Challenges : Column chromatography with silica gel (hexane/ethyl acetate) effectively separates nitroaromatic byproducts. For persistent impurities, recrystallization in ethanol/water mixtures is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.